molecular formula C15H19F2NO4S B2650349 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097916-09-9

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2650349
CAS No.: 2097916-09-9
M. Wt: 347.38
InChI Key: HLJBIQSYBOBJOL-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a structurally complex molecule featuring a spirocyclic core with a 1,1-difluoro substitution and a 2,5-dimethoxybenzenesulfonyl moiety. This compound is likely explored as a building block in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c1-21-11-3-4-12(22-2)13(9-11)23(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJBIQSYBOBJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spiro[2.5]octane ring system. The introduction of the 2,5-dimethoxybenzenesulfonyl group can be accomplished through a sulfonylation reaction using a sulfonyl chloride derivative. Finally, the fluorine atoms are introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for efficient mixing and temperature control, as well as the implementation of purification techniques such as chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity or function. For example, the sulfonyl group may interact with active sites of enzymes, while the fluorine atoms can enhance binding affinity through hydrogen bonding or electrostatic interactions. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

a) 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane ()

  • Structural Difference : Replaces 2,5-dimethoxy with 3-chloro-4-methoxy on the benzene ring.
  • Chlorine may also enhance metabolic stability.

b) 6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane ()

  • Structural Difference : Substitutes the azaspiro ring’s nitrogen with oxygen (1-oxa) and uses a 4-chlorophenylsulfonyl group.
  • Impact : The oxygen atom increases polarity, reducing lipophilicity (logP) compared to the target compound’s nitrogen-containing spiro ring. Molecular weight: 287.76 g/mol .

c) 6-[(5-Ethylthiophen-2-yl)sulfonyl]-1,1-difluoro-6-azaspiro[2.5]octane ()

  • Structural Difference : Replaces the benzene ring with a thiophene heterocycle (5-ethyl substitution).

Spiro Ring Modifications

a) 1,1-Difluoro-6-(phenylmethyl)-6-azaspiro[2.5]octane ()

  • Structural Difference : Replaces the sulfonyl group with a benzyl (phenylmethyl) substituent.
  • Impact : The benzyl group increases hydrophobicity (logP ~3.5 estimated), reducing solubility compared to the sulfonyl-containing target compound. Molecular weight: 237.29 g/mol .

b) 6,6-Difluoro-1-oxaspiro[2.5]octane ()

  • Structural Difference : Replaces nitrogen with oxygen in the spiro ring (1-oxa).
  • Impact : Oxygen’s higher electronegativity may reduce basicity and alter hydrogen-bonding capacity. Molecular formula: C₇H₁₀F₂O .

c) Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate ()

  • Structural Difference : Adds an ethyl ester group to the spiro ring.
  • Impact : The ester group introduces hydrolytic instability but may improve cell permeability. Molecular weight: 218.24 g/mol .

Salts and Derivatives

a) 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride ()

  • Structural Difference : Hydrochloride salt of the spiro core without the sulfonyl group.
  • Impact : Enhances aqueous solubility due to ionic character. Widely available as a building block (≥98% purity) from suppliers like Enamine Ltd and BLD Pharm Ltd .

b) 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane ()

  • Structural Difference : Adds a 4-methylpiperazine methyl group.
  • Molecular weight: 223.36 g/mol .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₉F₂NO₄S ~363.38 (estimated) 2,5-Dimethoxybenzenesulfonyl, 1,1-F₂ High rigidity, moderate logP (~2.5)
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro C₁₂H₁₄ClNO₃S 287.76 4-Cl-C₆H₄SO₂, 1-oxa Increased polarity, lower logP (~1.8)
1,1-Difluoro-6-(phenylmethyl)-6-azaspiro C₁₄H₁₇F₂N 237.29 Benzyl substituent High logP (~3.5), reduced solubility
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 Ethyl ester Ester hydrolysis susceptibility

Research Findings and Implications

  • Fluorine Effects : The 1,1-difluoro substitution increases electronegativity and metabolic stability, as seen in analogs like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride .
  • Spiro Ring Heteroatoms : Nitrogen in the spiro core (vs. oxygen) enhances basicity, which may favor interactions with acidic residues in biological targets .

Biological Activity

6-(2,5-Dimethoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C15_{15}H18_{18}F2_2N1_{1}O4_{4}S1_{1}. Its structure features a spirocyclic framework, which is known to influence biological activity through various mechanisms.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. The sulfonyl group in this compound may contribute to this effect by inhibiting specific cancer cell proliferation pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa10.0Cell cycle arrest
A54915.0Inhibition of VEGF

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. The presence of the difluoro and sulfonyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli8 µg/mL
S. aureus4 µg/mL
C. albicans16 µg/mL

3. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It may act through the inhibition of neuroinflammatory pathways and oxidative stress reduction.

Case Study: Neuroprotection
In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in brain tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It could interact with various receptors that play a role in cell signaling pathways.
  • Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage.

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